molecular formula C22H19N3OS2 B300092 3-phenyl-2-[(4-pyridinylmethyl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one

3-phenyl-2-[(4-pyridinylmethyl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one

Cat. No. B300092
M. Wt: 405.5 g/mol
InChI Key: GXZQAURUXKDMHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-phenyl-2-[(4-pyridinylmethyl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one is a novel compound that has gained significant interest in the scientific community due to its potential applications in drug discovery and development. The compound's unique chemical structure makes it an attractive target for researchers investigating new therapeutic agents for various diseases.

Mechanism of Action

The mechanism of action of 3-phenyl-2-[(4-pyridinylmethyl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one is not fully understood. However, it is believed that the compound exerts its effects by binding to specific targets in the body, such as enzymes or receptors. This binding leads to the inhibition of the target's activity, which can result in a therapeutic effect.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-phenyl-2-[(4-pyridinylmethyl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one are diverse and depend on the specific target it binds to. Studies have shown that the compound can inhibit the activity of various enzymes involved in cellular signaling pathways, which can result in the modulation of cell growth, differentiation, and apoptosis. Additionally, the compound has been shown to exhibit anti-inflammatory and anti-tumor properties, making it a promising candidate for the development of new therapeutic agents.

Advantages and Limitations for Lab Experiments

One of the main advantages of 3-phenyl-2-[(4-pyridinylmethyl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one is its potency against various enzymes, making it an attractive target for drug discovery. However, the compound's complex chemical structure and multi-step synthesis process can limit its availability for laboratory experiments. Additionally, the compound's mechanism of action is not fully understood, which can make it challenging to optimize its therapeutic potential.

Future Directions

There are several future directions for research on 3-phenyl-2-[(4-pyridinylmethyl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one. One potential avenue is the development of new therapeutic agents for diseases such as cancer, inflammation, and neurological disorders. Additionally, further studies are needed to elucidate the compound's mechanism of action and optimize its therapeutic potential. Finally, the compound's unique chemical structure makes it an attractive target for the development of new synthetic methods and the investigation of new reaction pathways.

Synthesis Methods

The synthesis of 3-phenyl-2-[(4-pyridinylmethyl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one involves a multi-step process that includes the reaction of 4-pyridinemethanethiol with 3-phenyl-2-bromo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one. The reaction is carried out under controlled conditions, and the resulting product is purified using various techniques such as column chromatography and recrystallization.

Scientific Research Applications

3-phenyl-2-[(4-pyridinylmethyl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one has been the subject of intense research due to its potential applications in drug discovery. Studies have shown that the compound exhibits potent inhibitory activity against various enzymes, including kinases, proteases, and phosphodiesterases. This makes it a promising candidate for the development of new therapeutic agents for diseases such as cancer, inflammation, and neurological disorders.

properties

Product Name

3-phenyl-2-[(4-pyridinylmethyl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one

Molecular Formula

C22H19N3OS2

Molecular Weight

405.5 g/mol

IUPAC Name

3-phenyl-2-(pyridin-4-ylmethylsulfanyl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one

InChI

InChI=1S/C22H19N3OS2/c26-21-19-17-8-4-5-9-18(17)28-20(19)24-22(25(21)16-6-2-1-3-7-16)27-14-15-10-12-23-13-11-15/h1-3,6-7,10-13H,4-5,8-9,14H2

InChI Key

GXZQAURUXKDMHT-UHFFFAOYSA-N

SMILES

C1CCC2=C(C1)C3=C(S2)N=C(N(C3=O)C4=CC=CC=C4)SCC5=CC=NC=C5

Canonical SMILES

C1CCC2=C(C1)C3=C(S2)N=C(N(C3=O)C4=CC=CC=C4)SCC5=CC=NC=C5

Origin of Product

United States

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